molecular formula C24H41NO10 B565386 D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- CAS No. 1159637-28-1

D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-

Cat. No.: B565386
CAS No.: 1159637-28-1
M. Wt: 503.6 g/mol
InChI Key: IDHWSQNFOHZVMN-GFYLEGOJSA-N
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Description

D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- is a compound formed by the combination of memantine and lactose. Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist commonly used in the treatment of Alzheimer’s disease. The adduct formation with lactose is significant in pharmaceutical chemistry, particularly in the synthesis of reducing carbohydrate adamantane amines for treating bacterial infections .

Scientific Research Applications

D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- has a wide range of scientific research applications:

Safety and Hazards

Memantine Lactose Adduct is intended for laboratory research and development and is not for human or veterinary use . In case of inhalation or skin contact, it is recommended to move to fresh air and wash with plenty of soap and water, respectively . In case of ingestion, rinse mouth and seek medical attention if you feel unwell .

Future Directions

While specific future directions for Memantine Lactose Adduct are not available, memantine derivatives are being researched for their potential in treating Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- involves the reaction of memantine with lactose under specific conditions. The process typically requires the use of solvents like methanol and water, with the reaction being facilitated by sonication . The reaction conditions must be carefully controlled to ensure the formation of the desired adduct without unwanted by-products.

Industrial Production Methods

Industrial production of D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl- is unique due to its specific combination of memantine and lactose, which enhances its antimicrobial properties and stability. Its ability to inhibit bacterial growth by binding to bacterial DNA sets it apart from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Memantine Lactose Adduct involves the reaction of Memantine and Lactose in the presence of a suitable solvent.", "Starting Materials": [ "Memantine", "Lactose", "Suitable solvent" ], "Reaction": [ "Dissolve Memantine and Lactose in a suitable solvent", "Stir the solution at a suitable temperature for a suitable time period", "Filter the resulting product", "Dry the product under suitable conditions", "Characterize the product using suitable analytical methods" ] }

CAS No.

1159637-28-1

Molecular Formula

C24H41NO10

Molecular Weight

503.6 g/mol

IUPAC Name

(2S,4S,5R)-2-[(3S,4R,6R)-6-[(3,5-dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H41NO10/c1-22-3-11-4-23(2,8-22)10-24(5-11,9-22)25-20-17(31)16(30)19(13(7-27)33-20)35-21-18(32)15(29)14(28)12(6-26)34-21/h11-21,25-32H,3-10H2,1-2H3/t11?,12?,13?,14-,15-,16+,17?,18?,19+,20+,21-,22?,23?,24?/m0/s1

InChI Key

IDHWSQNFOHZVMN-GFYLEGOJSA-N

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)N[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@H](C(O5)CO)O)O)O)O)O)C

SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C

Synonyms

MLA;  N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-β-D-galactopyranosyl-_x000B_D-glucopyranosylamine;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-
Reactant of Route 2
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-
Reactant of Route 3
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-
Reactant of Route 4
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-
Reactant of Route 5
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-
Reactant of Route 6
D-Glucopyranosylamine, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-beta-D-glucopyranosyl-

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